molecular formula C12H17NO2 B8297059 Ethyl 3,5-diethylpyridine-4-carboxylate

Ethyl 3,5-diethylpyridine-4-carboxylate

Cat. No. B8297059
M. Wt: 207.27 g/mol
InChI Key: JBZWTWWIGRKESZ-UHFFFAOYSA-N
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Patent
US09040538B2

Procedure details

To a solution of ethyl 3,5-dibromopyridine-4-carboxylate (5.98 g, 19.35 mmol) in anhydrous dioxane (40 mL) was added at room temperature (1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II) (424 mg, 0.580 mmol). Diethylzinc (3.58 g, 23.8 mL, 28.95 mmol, 15% solution in toluene) was then added dropwise. The reaction mixture was heated at 70° C. for 45 minutes, then cooled to room temperature and quenched with MeOH. The resulting mixture was extracted with ethyl acetate (2×100 mL), washed with water, 0.1 N HCl, and brine. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was evaporated, and the residue was purified by CombiFlash using 0-30% ethyl acetate in hexane to provide ethyl 3,5-diethylpyridine-4-carboxylate as a pale yellow oil (2.2 g, 54.8% yield); 1H NMR (400 MHz, CDCl3): δ 1.23 (t, 6H), 1.40 (t, 3H), 2.64 (q, 4H), 4.44 (q, 2H), 8.36 (s, 2H), M+ 208.5; M+ 180.2.
Quantity
5.98 g
Type
reactant
Reaction Step One
[Compound]
Name
(1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II)
Quantity
424 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6](Br)[C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9].[CH2:14]([Zn]CC)[CH3:15].O1CCO[CH2:21][CH2:20]1>>[CH2:14]([C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH2:20][CH3:21])[C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH3:15]

Inputs

Step One
Name
Quantity
5.98 g
Type
reactant
Smiles
BrC=1C=NC=C(C1C(=O)OCC)Br
Name
(1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium (II)
Quantity
424 mg
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
23.8 mL
Type
reactant
Smiles
C(C)[Zn]CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with MeOH
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
washed with water, 0.1 N HCl, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by CombiFlash

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=NC=C(C1C(=O)OCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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